

# An In-depth Technical Guide to Ethyl (2R)-2-aminopentanoate

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## Compound of Interest

Compound Name: ethyl (2R)-2-aminopentanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **ethyl (2R)-2-aminopentanoate**, a chiral non-proteinogenic amino acid ester of interest in pharmaceutical and chemical research.

## Chemical Structure and Identification

**Ethyl (2R)-2-aminopentanoate**, also known as D-norvaline ethyl ester, is the ethyl ester of D-norvaline. The "(2R)" designation specifies the stereochemistry at the alpha-carbon, indicating the R configuration according to the Cahn-Ingold-Prelog priority rules.

Chemical Structure:

Figure 1: 2D Structure of **Ethyl (2R)-2-aminopentanoate**

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	ethyl (2R)-2-aminopentanoate
Synonyms	D-Norvaline ethyl ester, H-D-Nva-OEt
CAS Number	Not available for the free base; 1998700-99-4 for the hydrochloride salt[1][2][3]
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO <sub>2</sub>
Canonical SMILES	CCC--INVALID-LINK--C(=O)OCC
InChI Key	CHAJBHNQIZAJJM-FYZOBXCZSA-N

## Physicochemical Properties

Quantitative data on the physicochemical properties of the free base of **ethyl (2R)-2-aminopentanoate** is limited. The data presented below is for the more commonly available hydrochloride salt and the corresponding (S)-enantiomer where specified.

Table 2: Physicochemical Properties

Property	Value	Notes
Molecular Weight	145.20 g/mol (free base) 181.66 g/mol (hydrochloride salt)[1]	
Appearance	White to off-white solid	For the hydrochloride salt of the (S)-enantiomer
Melting Point	108.0 to 117.0 °C	For L-Norvaline ethyl ester hydrochloride ((S)-enantiomer)
Boiling Point	Not experimentally determined for the (2R)-enantiomer.	
Density	Not experimentally determined.	
Specific Rotation [ $\alpha$ ] <sub>D</sub>	+8.0 to +10.0° (c=2, H <sub>2</sub> O)	For L-Norvaline ethyl ester hydrochloride ((S)-enantiomer)
Solubility	Soluble in water	For L-Norvaline ethyl ester hydrochloride ((S)-enantiomer)

## Spectroscopic Data

Experimental spectroscopic data for **ethyl (2R)-2-aminopentanoate** is not readily available in the public domain. The following are predicted spectral characteristics based on the analysis of similar compounds.

### 3.1. <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the propyl chain, the alpha-hydrogen, and the ethyl ester group.

- ~0.9 ppm (t, 3H): Methyl protons of the propyl group.
- ~1.2-1.6 ppm (m, 4H): Methylene protons of the propyl group.
- ~1.3 ppm (t, 3H): Methyl protons of the ethyl ester.

- ~3.5 ppm (t, 1H): Alpha-hydrogen.
- ~4.2 ppm (q, 2H): Methylene protons of the ethyl ester.
- Broad singlet: Amine protons (position and intensity are solvent-dependent).

### 3.2. $^{13}\text{C}$ NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will display seven unique carbon signals.

- ~14 ppm: Methyl carbon of the propyl group.
- ~14 ppm: Methyl carbon of the ethyl ester.
- ~19 ppm: Methylene carbon of the propyl group.
- ~35 ppm: Methylene carbon of the propyl group.
- ~55 ppm: Alpha-carbon.
- ~61 ppm: Methylene carbon of the ethyl ester.
- ~174 ppm: Carbonyl carbon of the ester.

### 3.3. Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak ( $M^+$ ) would be observed at  $m/z$  145. Common fragmentation patterns for amino acid esters would include the loss of the ethoxy group ( $-\text{OC}_2\text{H}_5$ ,  $m/z$  45) and the entire ester functional group ( $-\text{COOC}_2\text{H}_5$ ,  $m/z$  73).

### 3.4. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

- $3300\text{-}3400\text{ cm}^{-1}$  (broad): N-H stretching of the primary amine.
- $2800\text{-}3000\text{ cm}^{-1}$ : C-H stretching of the alkyl groups.
- $\sim 1735\text{ cm}^{-1}$  (strong): C=O stretching of the ester carbonyl group.

- $\sim 1180\text{ cm}^{-1}$ : C-O stretching of the ester.

## Experimental Protocols

### 4.1. Synthesis of **Ethyl (2R)-2-aminopentanoate** Hydrochloride

The most common and straightforward method for the synthesis of amino acid ethyl esters is the Fischer-Speier esterification.[4] This involves reacting the amino acid with ethanol in the presence of a strong acid catalyst.

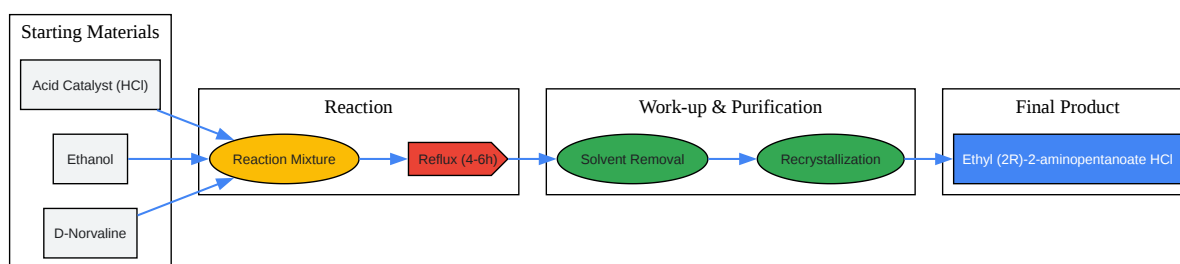
Materials:

- D-Norvaline
- Absolute Ethanol (EtOH)
- Thionyl chloride ( $\text{SOCl}_2$ ) or concentrated Hydrochloric acid (HCl)
- Diethyl ether

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend D-norvaline (1 equivalent) in absolute ethanol (approximately 5-10 mL per gram of amino acid).
- **Acid Catalyst Addition:** Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the solution or carefully add concentrated HCl.
- **Reflux:** After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

- Purification: The resulting crude product, **ethyl (2R)-2-aminopentanoate** hydrochloride, can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and then add cold diethyl ether to induce precipitation.
- Drying: Filter the white crystalline solid, wash with cold diethyl ether, and dry under vacuum.



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Figure 2: Fischer Esterification Workflow

## Applications in Drug Development

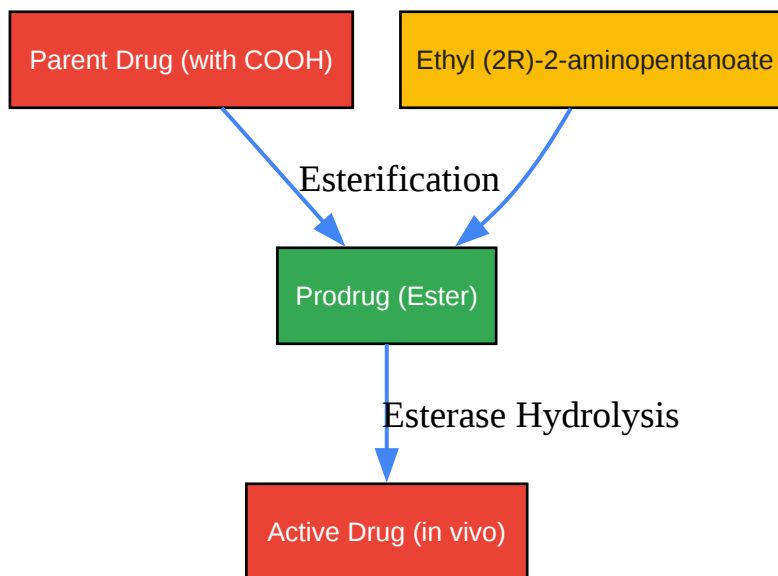
**Ethyl (2R)-2-aminopentanoate** serves as a valuable chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Non-proteinogenic amino acids and their derivatives are often incorporated into drug candidates to enhance properties such as metabolic stability, binding affinity, and bioavailability.

### 5.1. Pharmaceutical Intermediate

As a derivative of D-norvaline, this compound can be used as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The presence of the chiral center is often crucial for the biological activity of the final drug molecule. D-amino acids and their esters are utilized in the synthesis of peptide and non-peptide-based therapeutics.

### 5.2. Prodrug Development

Amino acid esters are frequently employed as prodrugs to improve the oral bioavailability of parent drugs. The ester functionality can mask a polar carboxylic acid group, increasing the lipophilicity of the drug and enhancing its absorption. Once absorbed, the ester is hydrolyzed by endogenous esterases to release the active carboxylic acid-containing drug. While no specific prodrugs of **ethyl (2R)-2-aminopentanoate** are currently marketed, the general strategy is a key area of research in drug delivery.



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Figure 3: Prodrug Strategy using Amino Acid Esters

## Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking **ethyl (2R)-2-aminopentanoate** to specific signaling pathways. Its biological effects would likely be indirect, resulting from its incorporation into a larger, biologically active molecule. As a synthetic building block, its primary role is in the construction of molecules designed to interact with specific biological targets, such as enzymes or receptors, which are components of various signaling cascades.

## Conclusion

**Ethyl (2R)-2-aminopentanoate** is a chiral molecule with significant potential as a building block in organic synthesis and drug development. While detailed experimental data for the free

base is sparse, its synthesis via Fischer esterification of D-norvaline is a well-established and reproducible method. The primary application of this compound lies in its use as a versatile intermediate for the construction of enantiomerically pure pharmaceuticals. Further research into its incorporation into novel therapeutic agents and as a component of targeted prodrugs is warranted.

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